

Application Notes: Radiolabeled Repaglinide Binding Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Repaglinide

Cat. No.: B1680517

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

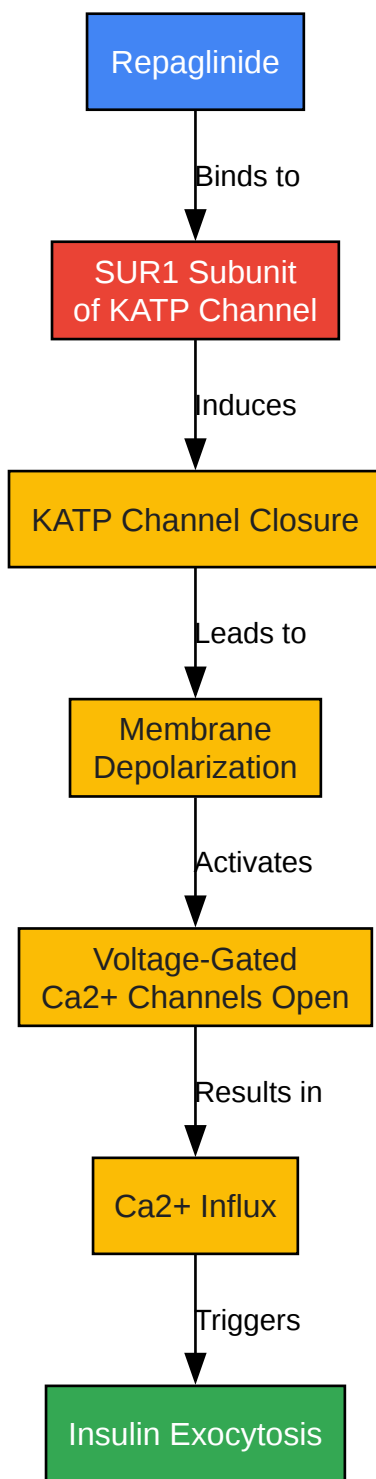
Introduction

Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is mediated by stimulating insulin secretion from pancreatic β -cells.[3][4] The molecular target of **repaglinide** is the ATP-sensitive potassium (KATP) channel on the β -cell membrane.[1][5] Specifically, **repaglinide** binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel, leading to channel closure.[2][6] This event triggers a cascade of intracellular events, culminating in the exocytosis of insulin.[1][7]

Radioligand binding assays are a fundamental tool for characterizing the interaction of drugs with their receptors. This application note provides a detailed protocol for a radiolabeled **repaglinide** binding assay using membranes from cells expressing the human pancreatic KATP channel (Kir6.2/SUR1).

Signaling Pathway of Repaglinide Action

Repaglinide initiates insulin secretion by binding to and inhibiting the KATP channels in pancreatic β -cells.[1] This binding event closes the channels, preventing K^+ efflux and leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, causing an influx of Ca^{2+} . [7] The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[1]



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **repaglinide**-induced insulin secretion.

Experimental Protocols

This section details the methodology for a saturation binding assay to determine the affinity (K_d) and density (B_{max}) of [3H]**repaglinide** binding sites on membranes expressing the human Kir6.2/SUR1 channel.

Materials and Reagents

- Radioligand: [3H]**repaglinide** (Specific Activity: ~50-80 Ci/mmol)
- Cell Source: HEK293 cells stably co-expressing human Kir6.2 and SUR1 subunits.
- Unlabeled Ligand: **Repaglinide** (for non-specific binding determination)
- Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
- Assay Buffer: 50 mM Tris-HCl, 5 mM $MgCl_2$, 0.1 mM EDTA, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Scintillation Cocktail: (e.g., Betaplate Scint)
- Protein Assay Reagent: (e.g., Pierce® BCA Assay Kit)
- Equipment:
 - Homogenizer
 - High-speed centrifuge
 - 96-well plates
 - Filter plates (e.g., Whatman GF/B)
 - Cell harvester
 - Scintillation counter

Membrane Preparation

- Culture HEK293 cells expressing Kir6.2/SUR1 to ~90% confluency.

- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
- Homogenize the cell suspension on ice.
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
- Determine the protein concentration using a BCA protein assay.
- Store membrane aliquots at -80°C until use.

Saturation Binding Assay

- On the day of the assay, thaw the membrane preparation and resuspend to a final concentration of 5-20 µg protein per well in Assay Buffer.[\[8\]](#)
- Prepare serial dilutions of **[3H]repaglinide** in Assay Buffer (e.g., 0.05 - 5 nM).
- Set up the assay in a 96-well plate with a final volume of 250 µL per well.[\[8\]](#)
- Total Binding: Add 150 µL of the membrane suspension, 50 µL of Assay Buffer, and 50 µL of the corresponding **[3H]repaglinide** dilution to each well.
- Non-specific Binding (NSB): Add 150 µL of the membrane suspension, 50 µL of a high concentration of unlabeled **repaglinide** (e.g., 10 µM), and 50 µL of the corresponding **[3H]repaglinide** dilution to each well.
- Incubate the plate at 37°C for 60 minutes with gentle agitation.[\[8\]](#)[\[9\]](#)
- Terminate the assay by rapid vacuum filtration through a 0.3% PEI-pres soaked filter plate using a cell harvester.[\[8\]](#)

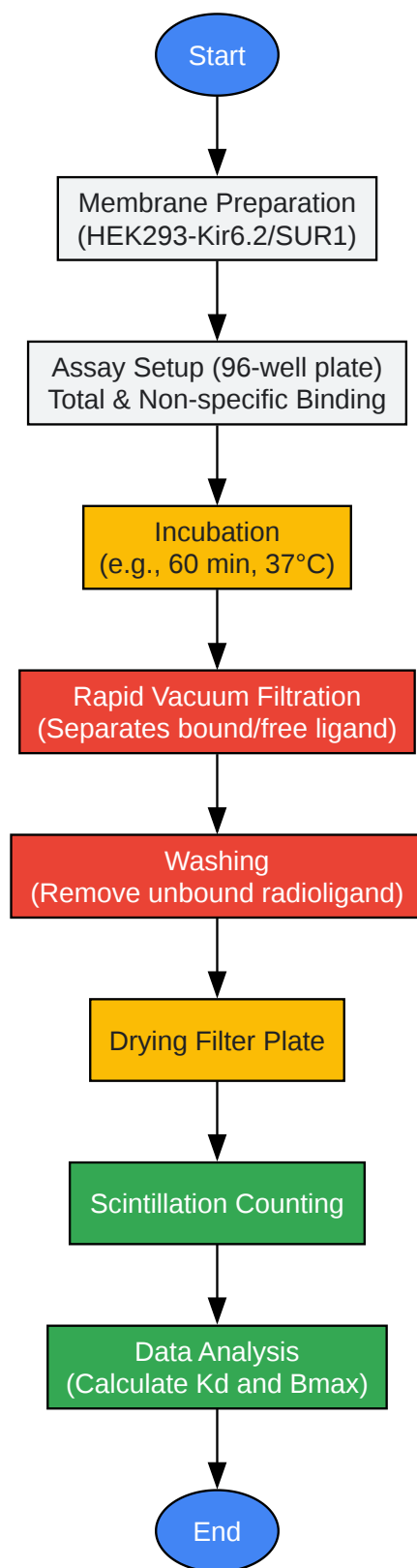
- Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.
[8]
- Dry the filter plate for 30-60 minutes at 50°C.[8]
- Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
[8]

Data Analysis

- Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding for each concentration of [3H]**repaglinide**.
- Plot the specific binding (Y-axis) against the concentration of [3H]**repaglinide** (X-axis).
- Analyze the data using non-linear regression (one-site binding hyperbola) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[10]
[11]

Experimental Workflow

The following diagram illustrates the workflow for the radiolabeled **repaglinide** binding assay.



[Click to download full resolution via product page](#)

Caption: Workflow for the radiolabeled **repaglinide** binding assay.

Data Presentation

The following tables summarize representative binding affinity data for **repaglinide** and other related compounds at the human pancreatic KATP channel (Kir6.2/SUR1).

Table 1: [3H]**Repaglinide** Saturation Binding Data

Channel Composition	Kd (nM)	Bmax (pmol/mg protein)	Cell Type	Reference
Kir6.2/SUR1 (wild-type)	0.40 ± 0.09	1.6 ± 0.2	HEK293	[12]
Kir6.2/SUR1[S12 37Y]	0.31 ± 0.02	Not specified	HEK293	[12]
SUR1 alone	59 ± 16	Not specified	Not specified	[9]
Kir6.2/SUR1	0.42 ± 0.03	Not specified	Not specified	[9]

Table 2: Competitive Binding Data (Displacement of [3H]**Repaglinide**)

Competitor	IC50 (μM)	Channel Composition	Cell Type	Reference
Nateglinide	0.7	Kir6.2/SUR1 (wild-type)	HEK293	[13]
Tolbutamide	26	Kir6.2/SUR1 (wild-type)	HEK293	[13]

Table 3: Inhibition Constants (Ki) from Competitive Binding

Competitor	Ki (nM)	Channel Composition	Cell Type	Reference
Glibenclamide	36 ± 6	Kir6.2/SUR1[S1237Y]	HEK293	[12]
Repaglinide	0.4 ± 0.2	Kir6.2/SUR1[S1237Y]	HEK293	[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 2. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Repaglinide - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. The Structural Basis for the Binding of Repaglinide to the Pancreatic KATP Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Kir6.2-dependent high-affinity repaglinide binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Differential interactions of nateglinide and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes: Radiolabeled Repaglinide Binding Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680517#radiolabeled-repaglinide-binding-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com